molecular formula C26H33ClN4O3S2 B2401852 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1184989-88-5

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride

Cat. No.: B2401852
CAS No.: 1184989-88-5
M. Wt: 549.15
InChI Key: RACBOBMXQVBGON-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O3S2 and its molecular weight is 549.15. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is involved in the synthesis of various heterocyclic compounds. Patel and Patel (2015) synthesized a series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized and showed antibacterial and antifungal activities (Patel & Patel, 2015).

Antipsychotic Agent Research

Compounds related to this compound have been evaluated as potential antipsychotic agents. Norman et al. (1996) studied heterocyclic analogues of 1192U90 and found that two derivatives exhibited potent in vivo activities comparable to the reference compound (Norman et al., 1996).

N-Sulfinyl Compounds Studies

The compound is also relevant in the study of N-sulfinyl compounds. Tsuge and Mataka (1971) explored the reaction of benzamide with thionyl chloride, leading to the production of N-sulfinylbenzamide, a related compound. This research provided insights into the reaction pathways and product formation (Tsuge & Mataka, 1971).

Factor Xa Inhibition

Related compounds to this compound have been investigated as factor Xa inhibitors. Haginoya et al. (2004) synthesized a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines and reported their potent inhibitory activities when administered orally to rats (Haginoya et al., 2004).

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(dipropylsulfamoyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S2.ClH/c1-3-15-30(16-4-2)35(32,33)22-12-10-21(11-13-22)25(31)28-26-27-23-14-17-29(19-24(23)34-26)18-20-8-6-5-7-9-20;/h5-13H,3-4,14-19H2,1-2H3,(H,27,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACBOBMXQVBGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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